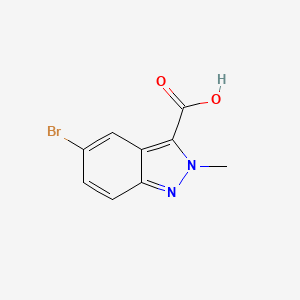

5-溴-2-甲基-2H-吲唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 . It is a compound that has been used in various research and development contexts .

Synthesis Analysis

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid and related compounds is a topic of ongoing research . Detailed procedures and methods for the synthesis of this compound may be found in the scientific literature .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid consists of a 2H-indazole core, which is a type of nitrogen-containing heterocycle . This core is substituted at the 5-position with a bromine atom and at the 2-position with a methyl group . The 3-position of the indazole ring is connected to a carboxylic acid functional group .Chemical Reactions Analysis

The chemical reactivity of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is influenced by the presence of the bromine atom, the methyl group, and the carboxylic acid group . These functional groups can participate in various chemical reactions .Physical and Chemical Properties Analysis

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid has a molecular weight of 255.07 g/mol . Its exact mass is 252.98507 g/mol and its monoisotopic mass is also 252.98507 g/mol . The compound has a topological polar surface area of 60.9 Ų .科学研究应用

合成和结构表征

5-溴-2-甲基-2h-吲唑-3-羧酸作为各种生物活性化合物的合成前体。例如,它已被用于合成5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙酰胺,展示了它在创建具有潜在材料科学和药物开发应用的复杂分子中的作用。该化合物的结构通过光谱方法和晶体学得到证实,强调了它在合成结构多样的分子中的用途 (Anuradha 等人,2014 年)。

区域选择性化学

该分子在区域选择性化学中也很重要,它参与反应产生新的衍生物。这在证明吲唑的选择性保护和随后的偶联反应的研究中得到证明,突出了该化合物在合成有机化学中的多功能性。此类过程对于生成具有特定功能的化合物至关重要,在药物和材料科学中很有用 (Slade 等人,2009 年)。

肽模拟物和生物活性化合物

除了在合成化学中的用途外,5-溴-2-甲基-2h-吲唑-3-羧酸在肽模拟物和生物活性化合物的开发中也发挥着作用。该分子已参与创建三唑包含的二肽,其作为转角诱导剂,以及作为 HSP90 抑制剂的三唑。此应用对于开发新的治疗剂和在分子水平上理解生物过程至关重要 (Ferrini 等人,2015 年)。

对分子电子学的贡献

此外,该化合物已应用于分子电子学领域,在那里它已被用于合成新的吲哚三聚体。这些三聚体用作制造分子电子材料的前体,展示了该化合物在开发用于电子应用的高级材料方面的潜力 (Valentine 等人,2012 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-2-methylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDHDGSBPJCSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2679323.png)

![3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2679329.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2679331.png)

![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)

![2-{[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2679335.png)

![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)

![N-{3-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2679337.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)

![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B2679342.png)